1-(4-Ethynylbenzyl)-4-methoxypiperidine
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Overview
Description
1-(4-Ethynylbenzyl)-4-methoxypiperidine is an organic compound that features a piperidine ring substituted with a 4-methoxy group and a 4-ethynylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethynylbenzyl)-4-methoxypiperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethynylbenzyl chloride and 4-methoxypiperidine.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Reaction Steps: The 4-ethynylbenzyl chloride is reacted with 4-methoxypiperidine in the presence of a base, such as potassium carbonate or sodium hydride, to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up: The reaction is scaled up using larger reactors and more efficient mixing techniques.
Purification: The product is purified using techniques such as recrystallization or column chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethynylbenzyl)-4-methoxypiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzyl position using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Ethyl-substituted derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-(4-Ethynylbenzyl)-4-methoxypiperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Ethynylbenzyl)-4-methoxypiperidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular responses. For example, it may inhibit or activate certain enzymes, affecting metabolic processes.
Comparison with Similar Compounds
1-(4-Ethynylbenzyl)-4-methoxypiperidine can be compared with other similar compounds:
4-Ethynylbenzyl Alcohol: Shares the ethynylbenzyl group but lacks the piperidine ring and methoxy group.
4-Ethynylbenzaldehyde: Contains the ethynylbenzyl group but has an aldehyde functional group instead of the piperidine ring and methoxy group.
4-Ethynylanisole: Features the ethynyl group and methoxy group but lacks the piperidine ring.
Uniqueness
This compound is unique due to its combination of the piperidine ring, methoxy group, and ethynylbenzyl group, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
1-[(4-ethynylphenyl)methyl]-4-methoxypiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-3-13-4-6-14(7-5-13)12-16-10-8-15(17-2)9-11-16/h1,4-7,15H,8-12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDRDFNQZURFFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)CC2=CC=C(C=C2)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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